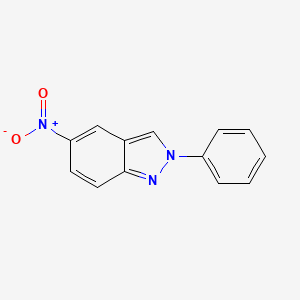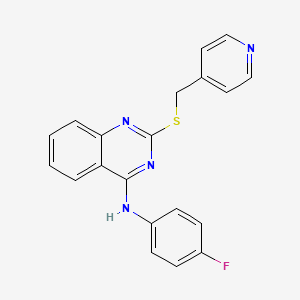![molecular formula C11H11ClFNO2 B2820822 2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide CAS No. 2241141-72-8](/img/structure/B2820822.png)
2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a fluorophenyl group, and an oxoethyl group attached to a propanamide backbone
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with specific receptors or enzymes in the body .
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Biochemical Pathways
Similar compounds have been known to affect certain metabolic pathways .
Result of Action
The compound’s interaction with its targets could potentially lead to changes in cellular functions, which could manifest as the observed effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide . These factors can affect the compound’s stability, its interaction with targets, and its overall effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, and the product is obtained after purification steps . The general reaction scheme is as follows:
Starting Materials: 4-fluoroaniline and chloroacetyl chloride.
Reaction Conditions: The reaction is performed in an inert solvent, with triethylamine as an acid-binding agent.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 4-fluoroaniline and triethylamine at room temperature.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the recovery and recycling of reagents such as triethylamine can reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to cleave the amide bond.
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(4-fluorophenyl)benzamide: Similar structure but with a benzamide backbone.
2-Chloro-N-(2-chloro-4-fluorophenyl)propanamide: Contains an additional chloro group on the phenyl ring.
2-Chloro-4-fluorophenol: Lacks the amide group but shares the chloro and fluorophenyl groups.
Uniqueness
2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c1-7(12)11(16)14-6-10(15)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPBXPOQPZPIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=CC=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline](/img/structure/B2820740.png)
![3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B2820741.png)




![2-[(3R,4S)-3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl]acetic acid](/img/structure/B2820749.png)


![N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2820756.png)
![2-[2-(Trifluoromethyl)benzylidene]malonic acid](/img/structure/B2820758.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2820759.png)
![2-(benzylsulfanyl)-N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B2820761.png)
